molecular formula C9H10BrI B6315301 4-Bromo-2-iodo-1-isopropylbenzene CAS No. 1369864-81-2

4-Bromo-2-iodo-1-isopropylbenzene

Cat. No.: B6315301
CAS No.: 1369864-81-2
M. Wt: 324.98 g/mol
InChI Key: LOGAXDLWYMVDGS-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-isopropylbenzene is an organic compound with the molecular formula C9H10BrI It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-iodo-1-isopropylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-1-isopropylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine or iodine atoms can be replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under acidic or basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-iodo-1-isopropylbenzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-1-isopropylbenzene
  • 4-Bromo-2-fluoro-1-isopropylbenzene
  • 4-Iodo-2-chloro-1-isopropylbenzene

Uniqueness

4-Bromo-2-iodo-1-isopropylbenzene is unique due to the presence of both bromine and iodine substituents on the benzene ring. This combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

4-bromo-2-iodo-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGAXDLWYMVDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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